Regioisomeric Identity: 4-(p-Tolyl) Substitution vs. 5-(p-Tolyl) Substitution Confers Distinct Scaffold Topology
The target compound positions the p-tolyl group at the pyrazole 4-position with the amine at the 3-position (CAS 1239866-94-4 as HCl salt; CAS 40545-63-9 as free base). In the medicinal chemistry literature, the pyrazol-3-amine scaffold with C-4 aryl substitution is employed as a key intermediate for constructing FLT3 kinase inhibitors, where the amine serves as the derivatization handle [1]. In contrast, the commercially more common regioisomer 5-(4-methylphenyl)-2H-pyrazol-3-amine (CAS 78597-54-3; synonym: 5-p-tolyl-2H-pyrazol-3-ylamine) bears the identical p-tolyl substituent at the 5-position instead of the 4-position, and is catalogued primarily as a starting material for fused pyrimidine synthesis rather than kinase inhibitor programs . This single-atom positional difference generates non-interchangeable intermediates: the 4-aryl substitution pattern is embedded in patent-defined kinase inhibitor pharmacophores (e.g., WO 2001/057399 covering 3-amino-4-arylpyrazoles as protein kinase inhibitors), while the 5-aryl analog lacks this specific pharmacophoric match [2].
| Evidence Dimension | Substitution position on pyrazole ring and associated medicinal chemistry utility |
|---|---|
| Target Compound Data | 4-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 40545-63-9 as free base; CAS 1239866-94-4 as HCl salt); p-tolyl at C-4; amine at C-3 serving as derivatization handle for FLT3 inhibitor synthesis |
| Comparator Or Baseline | 5-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 78597-54-3); p-tolyl at C-5; amine at C-3; catalogued for dihydropyrazolo[1,5-a]pyrimidine precursor synthesis |
| Quantified Difference | Distinct regioisomers with non-overlapping application spaces: 4-aryl substitution embedded in kinase inhibitor pharmacophores; 5-aryl substitution directed toward fused heterocycle synthesis |
| Conditions | Structural identity confirmed by IUPAC nomenclature, CAS registry assignment, and literature-reported synthetic utility |
Why This Matters
Procuring the wrong regioisomer (CAS 78597-54-3 instead of CAS 1239866-94-4 or its free base CAS 40545-63-9) purchases a compound with a different substitution pattern incapable of serving the same synthetic role in kinase inhibitor programs, wasting both budget and project timeline.
- [1] Heng H, et al. Combining structure- and property-based optimization to identify selective FLT3-ITD inhibitors with good antitumor efficacy in AML cell inoculated mouse xenograft model. Eur J Med Chem. 2019;176:248-267. doi:10.1016/j.ejmech.2019.05.021 View Source
- [2] Fancelli D, et al. Bicyclic pyrazoles as kinase inhibitors. Patent WO 2001/057399 (PCT/EP2001/000804), published 2001-08-09. View Source
